molecular formula C12H10O2S B12988650 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde

Cat. No.: B12988650
M. Wt: 218.27 g/mol
InChI Key: NBFLMAYFXVNFSV-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method includes the reaction of 4-(Hydroxymethyl)phenylboronic acid with 2-thiophenecarboxaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: 5-(4-(Carboxy)phenyl)thiophene-2-carbaldehyde.

    Reduction: 5-(4-(Hydroxymethyl)phenyl)thiophene-2-methanol.

    Substitution: 5-(4-(Hydroxymethyl)phenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a hydroxymethyl group.

    5-(4-(Methoxy)phenyl)thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxymethyl group.

Uniqueness

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2

InChI Key

NBFLMAYFXVNFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(S2)C=O

Origin of Product

United States

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